molecular formula C8H15Br B081390 2-Bromo-1-octene CAS No. 13249-60-0

2-Bromo-1-octene

Cat. No.: B081390
CAS No.: 13249-60-0
M. Wt: 191.11 g/mol
InChI Key: NLKXPBFMZLDRSX-UHFFFAOYSA-N
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Description

2-Bromo-1-octene is an organic compound with the molecular formula C₈H₁₅Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of an octene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-octene can be synthesized through the bromination of 1-octene. One common method involves the use of N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the allylic position of the octene chain .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically requires careful control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-octene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Addition Reactions: The double bond in this compound can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 1-octyne.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Electrophilic Addition: Bromine or chlorine in an inert solvent like carbon tetrachloride.

    Elimination: Strong bases such as potassium tert-butoxide in a polar aprotic solvent.

Major Products:

    Substitution: Formation of 2-octanol.

    Addition: Formation of 2,3-dibromo-octane.

    Elimination: Formation of 1-octyne.

Scientific Research Applications

2-Bromo-1-octene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-octene is unique due to its specific placement of the bromine atom and the double bond, which imparts distinct reactivity patterns compared to its isomers. This makes it particularly useful in selective organic transformations and as a precursor for synthesizing specialized compounds.

Properties

IUPAC Name

2-bromooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKXPBFMZLDRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495941
Record name 2-Bromooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13249-60-0
Record name 2-Bromooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9.42 ml (0.0728 mol) of 2,3-dibromopropene in 70 ml diethylether was placed under a nitrogen atmosphere by use of a Firestone valve. While cooling in an ice water bath, a solution of 0.091 mol of pentylmagnesium bromide in 70 ml diethyl ether was added slowly via addition funnel. After stirring for 2 hours while warming to room temperature, there was then added via syringe 50 ml of 1 N hydrochloric acid to the reaction cooling in an ice water bath. The resulting mixture was transferred to a separatory funnel and the phases were separated. The organic layer was dried over MgSO4 and filtered. The solvent was removed from the filtrate in vacuo to yield 15.0 g (85.7% of theory) of 81% pure 2-bromo-oct-1-ene as an oil.
Quantity
9.42 mL
Type
reactant
Reaction Step One
Quantity
0.091 mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-bromo-1-octene participate in palladium-catalyzed reactions, and what products are formed?

A: Unlike α-bromovinyl arenes, which undergo tandem cross-coupling and [4+4] cycloaddition reactions with propargyl bromides in the presence of palladium catalysts, this compound follows a different reaction pathway []. When subjected to these conditions, this compound participates in tandem cross-coupling and homo [4+2] cycloaddition reactions. This difference highlights the impact of the substituent attached to the vinyl bromide moiety on the reaction outcome in the presence of palladium catalysts [].

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